Methyl 6-Amino-5-fluoropicolinate
Description
Methyl 6-Amino-5-fluoropicolinate (CAS 1346148-32-0) is a fluorinated pyridine derivative with a molecular formula of C₇H₇F₂N₂O₂. It features an amino group at the 6-position and a fluorine atom at the 5-position of the picolinate backbone, with a methyl ester at the carboxylate group. This compound is primarily used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules and agrochemicals. Its structural uniqueness lies in the combination of electron-withdrawing fluorine and the nucleophilic amino group, which enhances reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C7H7FN2O2 |
|---|---|
Molecular Weight |
170.14 g/mol |
IUPAC Name |
methyl 6-amino-5-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3,(H2,9,10) |
InChI Key |
RLVXWRQZNZQPSR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-Amino-5-fluoropicolinate can be synthesized through various synthetic routes. One common method involves the reaction of methyl 6-fluoropyridine-2-carboxylate with an amine source under specific conditions . The reaction typically requires a solvent such as acetonitrile and may involve catalysts like copper(I) iodide and potassium phosphate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through flash chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-Amino-5-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs of Methyl 6-Amino-5-fluoropicolinate include:
| Compound Name | CAS Number | Molecular Formula | Substituents | Similarity Score | Key Applications |
|---|---|---|---|---|---|
| Methyl 5-fluoro-6-methylpicolinate | 1245647-61-3 | C₈H₈FNO₂ | 5-F, 6-CH₃ | 0.83 | Pharmaceuticals, skincare |
| Methyl 3-amino-5-fluoropicolinate | 1052714-11-0 | C₇H₇F₂N₂O₂ | 3-NH₂, 5-F | 0.81 | Drug intermediates |
| Methyl 6-bromo-5-fluoropicolinate | 1210419-26-3 | C₇H₆BrF₂NO₂ | 6-Br, 5-F | 0.78 | Cross-coupling reactions |
| 6-(Difluoromethyl)-5-fluoropyridin-2-amine | 1803666-08-1 | C₆H₅F₃N₂ | 6-CF₂H, 5-F | N/A | Agrochemical synthesis |
Physical and Chemical Properties
- Solubility: The amino group in this compound increases polarity, enhancing water solubility compared to methyl- or bromo-substituted analogs .
- Stability: Fluorine’s electron-withdrawing effect improves thermal stability, but the amino group may render the compound hygroscopic, complicating storage (evidenced by its discontinued status in ) .
Commercial and Industrial Relevance
- This compound is listed as discontinued by CymitQuimica (), likely due to synthesis challenges or niche demand.
- In contrast, Methyl 5-fluoro-6-methylpicolinate remains commercially available (ENAO Chemical Co.), reflecting broader utility in skincare and drug synthesis .
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